
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy)propane-1,3-diol
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy)propane-1,3-diol is a natural product found in Canarium tonkinense and Bursera tonkinensis with data available.
Aplicaciones Científicas De Investigación
Antioxidative Properties
A study by Kikuzaki et al. (1999) identified a compound closely related to the specified chemical, exhibiting antioxidative properties. This research, focusing on the berries of Pimenta dioica, highlighted the compound's ability to inhibit the autoxidation of linoleic acid in a water-alcohol system, suggesting its potential application in antioxidative therapies or as a natural preservative in food and cosmetic products (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Role in Lignin Metabolism
Research on lignin model compounds similar to the specified chemical has shown its importance in lignin metabolism. For instance, Vicuña et al. (1987) demonstrated how Pseudomonas acidovorans can grow on these compounds as a sole carbon source, indicating their role in bacterial lignin degradation pathways. This study offers insights into biodegradation processes that could be vital for understanding and improving lignin utilization in biofuel production or waste management (Vicuña, González, Mozuch, & Kirk, 1987).
Synthetic Applications
The synthesis and structural confirmation of compounds related to the one have been explored in various studies. For example, Almeida, Fraiz, & Braz-Filho (1999) synthesized similar 1,3-diarylpropanes, emphasizing the relevance of these compounds in chemical synthesis, potentially applicable in pharmaceuticals and material science (Almeida, Fraiz, & Braz-Filho, 1999).
Thermal Behavior and Pyrolysis
Kuroda et al. (2007) studied the pyrolysis of lignin model compounds, including those structurally similar to the specified compound. Their findings are significant for understanding the thermal behavior of lignin and its derivatives, which is crucial for the development of efficient methods for converting lignin into valuable chemicals or fuels (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Applications in Biotransformation
Another area of application is in the biotransformation processes. Kamaya & Higuchi (1984) investigated the metabolism of a lignin substructure model by the fungus Coriolus versicolor. The study's findings have implications for using fungi in bioremediation and the biotransformation of lignin into useful bioproducts (Kamaya & Higuchi, 1984).
Propiedades
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h6-7,9-11,19-20,22-25H,4-5,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGPZQOSGGKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








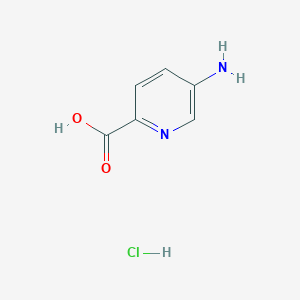
![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

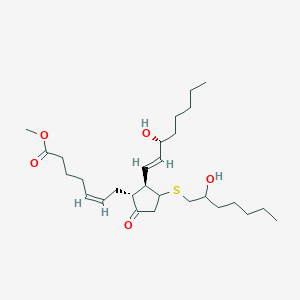
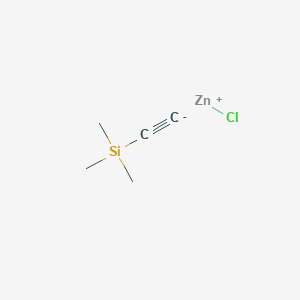
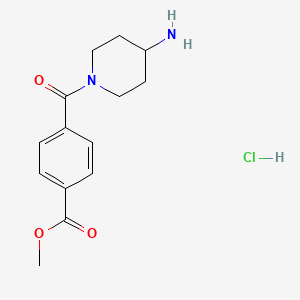
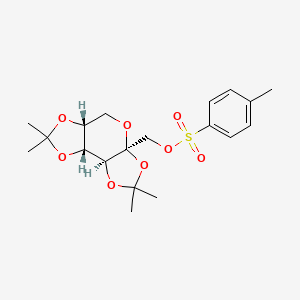

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)